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Compound of Interest

Compound Name: 2-Bromo-4-methylheptane

Cat. No.: B8744571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the compound 2-Bromo-4-methylheptane. Due to the limited availability of public

experimental spectra for this specific molecule, this document focuses on high-quality predicted

data generated from computational models. It serves as a valuable resource for researchers in

compound identification, characterization, and quality control. The guide also includes

generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, which can be adapted for similar alkyl halide

compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Bromo-4-
methylheptane. These values were obtained using validated computational prediction tools

and are intended to provide a close approximation of experimental results.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-4-methylheptane
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Atom Number(s)
Predicted Chemical Shift
(δ, ppm)

Multiplicity

1 0.90 Triplet

2 1.30 Multiplet

3 1.25 Multiplet

4' (CH₃) 0.88 Doublet

5 1.50 Multiplet

6 1.80 Multiplet

7 4.10 Multiplet

8 (CH₃) 1.70 Doublet

Predicted in a standard CDCl₃ solvent.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-4-methylheptane

Atom Number Predicted Chemical Shift (δ, ppm)

1 14.0

2 22.8

3 31.9

4 34.5

4' (CH₃) 19.5

5 45.0

6 55.0

8 (CH₃) 26.5
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Predicted in a standard CDCl₃ solvent.

Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for 2-Bromo-4-methylheptane

Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H stretch (alkane)

1465-1450 Medium C-H bend (methylene)

1380-1370 Medium C-H bend (methyl)

650-550 Strong C-Br stretch

Predicted Mass Spectrometry Data
Table 4: Predicted Major Mass Fragments for 2-Bromo-4-methylheptane

m/z Predicted Fragment Ion Relative Abundance

192/194 [M]⁺ (Molecular Ion) Low

113 [M-Br]⁺ High

85 [C₆H₁₃]⁺ Medium

71 [C₅H₁₁]⁺ Medium

57 [C₄H₉]⁺ High

43 [C₃H₇]⁺ High

Note: The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal

intensity for bromine-containing fragments.

General Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for liquid alkyl halides

like 2-Bromo-4-methylheptane. Instrument-specific parameters should be optimized for best
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results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-methylheptane in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm).

Data Acquisition:

¹H NMR: Acquire the spectrum using a 400 MHz or higher field strength spectrometer.

Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and

16-32 scans.

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural

abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a

longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to

simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a neat liquid sample, place a drop of 2-Bromo-4-methylheptane
between two salt plates (e.g., NaCl or KBr). Alternatively, a thin film can be cast on a single

salt plate.

Data Acquisition: Record the spectrum using an FT-IR spectrometer. Typically, 16-32 scans

are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. A background

spectrum of the clean salt plates should be recorded and subtracted from the sample

spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 2-Bromo-4-methylheptane in a volatile

organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1

mg/mL.

GC Conditions:
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Column: Use a non-polar capillary column (e.g., DB-1 or HP-5ms).

Injector: Set the injector temperature to 250°C with a split injection mode.

Oven Program: A typical temperature program would be an initial temperature of 50°C

held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and a final hold for 5

minutes.

MS Conditions:

Ionization: Use electron ionization (EI) at 70 eV.

Mass Range: Scan a mass range of m/z 40-300.

Ion Source Temperature: Set the ion source temperature to 230°C.

Visualization of Molecular Structure and
Spectroscopic Correlations
The following diagram illustrates the chemical structure of 2-Bromo-4-methylheptane and

highlights key atoms for NMR and MS fragmentation analysis.

Caption: Molecular structure of 2-Bromo-4-methylheptane with key atoms and potential

fragmentation sites.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-methylheptane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8744571#spectroscopic-data-nmr-ir-ms-of-2-bromo-
4-methylheptane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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